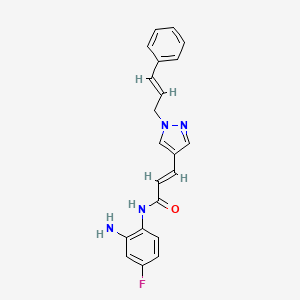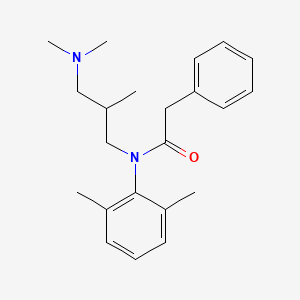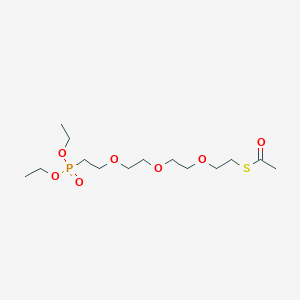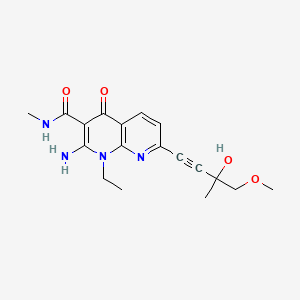
(E)-N-(2-氨基-4-氟苯基)-3-(1-肉桂酰基-1H-吡唑-4-基)丙烯酰胺
描述
“(E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide” is a compound with the molecular formula C21H19FN4O and a molecular weight of 362.4 . It is a type of inhibitor .
Molecular Structure Analysis
The compound has a complex structure that includes a cinnamyl group attached to a pyrazol ring, which is further connected to an acrylamide group . The acrylamide group is linked to a 2-amino-4-fluorophenyl group .Physical And Chemical Properties Analysis
The compound is a powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 630.4±55.0 °C at 760 mmHg, and a flash point of 335.0±31.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is 3.95 .科学研究应用
Traumatic Brain Injury Treatment
RGFP966 has been found to attenuate oxidative stress and inflammation after traumatic brain injury (TBI) by activating the Nrf2 pathway . It suppresses HDAC3 expression, promotes Nrf2 nuclear translocation, activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . RGFP966 effectively reduces brain edema and histological damage and enhances neurological and cognitive function in rats with TBI .
Gouty Inflammation Alleviation
RGFP966 has been shown to alleviate monosodium urate crystals-induced gouty inflammation in mice . It reduces foot pad and ankle joint swelling, decreases neutrophils trafficking, and reduces IL-1β release . RGFP966 also inhibits IL-6 and TNF-α production in bone marrow-derived macrophages treated with MSU crystals .
Huntington’s Disease Treatment
RGFP966 reduces the frequency of striatal CAG repeat expansions in mouse models of Huntington’s disease and reduces mHTT accumulation . It blocks the formation of reactive astrocytes and is neuroprotective .
Memory Enhancement
RGFP966 has been found to enhance long-term object memory acquisition and consolidation . It also enhances long-term object-location memory .
Cocaine-Seeking Behavior Extinction
In mouse studies, RGFP966 has been found to facilitate the extinction of cocaine-seeking behavior .
Synaptic Plasticity Improvement
RGFP966 has been shown to ameliorate amyloid-β oligomer-induced synaptic plasticity impairment .
属性
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide | |
CAS RN |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary target of RGFP966?
A1: RGFP966 selectively inhibits HDAC3, a class I histone deacetylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does RGFP966 interact with HDAC3?
A2: While the exact binding mode of RGFP966 to HDAC3 requires further investigation, it is likely similar to other HDAC inhibitors, interacting with the enzyme's catalytic domain and blocking its deacetylase activity. [, , ]
Q3: What are the downstream effects of HDAC3 inhibition by RGFP966?
A3: HDAC3 inhibition by RGFP966 leads to increased histone acetylation, affecting the expression of various genes involved in diverse cellular processes, including:
- Increased expression of neurotrophic factors: RGFP966 treatment has been shown to elevate the expression of brain-derived neurotrophic factor (BDNF) in various models, potentially contributing to its neuroprotective effects. [, ]
- Modulation of inflammatory pathways: RGFP966 can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially by interfering with the NF-κB pathway. [, , , , , , , ]
- Regulation of apoptosis: RGFP966 has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and context. It can induce apoptosis in cancer cells while protecting neurons from apoptosis in neurodegenerative disease models. [, , , , , , ]
- Influence on oxidative stress: RGFP966 has been shown to reduce oxidative stress markers in various models, potentially by activating the Nrf2 antioxidant pathway. [, , , , ]
Q4: What makes RGFP966 a promising therapeutic agent compared to pan-HDAC inhibitors?
A4: RGFP966's selectivity for HDAC3 offers potential advantages over pan-HDAC inhibitors, including a reduced risk of off-target effects and improved safety profiles. [, , , ]
Q5: What is the molecular formula and weight of RGFP966?
A5: The molecular formula of RGFP966 is C21H19FN4O, and its molecular weight is 374.4 g/mol. [, ]
Q6: Is there information available regarding RGFP966's compatibility with various materials or its stability under different conditions?
A6: Currently, specific information regarding material compatibility and stability of RGFP966 is limited in the provided research. Further studies are needed to assess its performance and applications under various conditions.
Q7: What disease models have been used to study the therapeutic potential of RGFP966?
A7: RGFP966 has been investigated in various in vitro and in vivo models, including:
- Neurodegenerative diseases: Alzheimer's disease [, , ], Huntington's disease [], traumatic brain injury [], spinal cord injury [], and optic nerve injury [].
- Cardiovascular diseases: Diabetic cardiomyopathy [, ], hypertension [], and neointimal hyperplasia [].
- Metabolic disorders: Diabetes [, ].
- Cancer: Hepatocellular carcinoma [], B cell lymphoma [], cutaneous T cell lymphoma [], and prostate cancer [].
Q8: What are the key findings from in vivo studies using RGFP966?
A8: In vivo studies have shown that RGFP966 can:
- Improve motor function and reduce brain damage in models of stroke and TBI. [, ]
- Attenuate neuroinflammation and demyelination in a cuprizone-induced demyelinating mouse model, suggesting potential benefits in multiple sclerosis. []
- Reduce infarct size and improve functional recovery in a model of ischemic stroke. []
- Prevent retinal ganglion cell death after optic nerve injury. []
- Improve memory function in a mouse model of Alzheimer's disease. [, ]
- Reduce aortic fibrosis and inflammation in a mouse model of diabetes. []
- Suppress tumor growth and migration in a model of hepatocellular carcinoma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)


